4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide
Overview
Description
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an amino group, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar condensation reactions, often employing continuous flow reactors to ensure consistent quality and yield. The use of ultrasonic irradiation and solid acid catalysts can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
2-Amino-4-bromophenol: Used in the synthesis of various organic compounds.
Uniqueness
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-17(23(28)27-21-11-9-20(25)10-12-21)30-22-13-7-19(8-14-22)24(29)26-16-15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHJIIYVOWINEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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